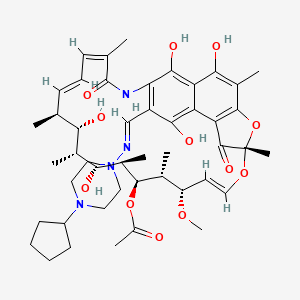
Rifapentine
Overview
Description
Rifapentine is an antibiotic used in combination with other medicines to treat active or inactive (latent) tuberculosis . It is also used to keep inactive (latent) TB from becoming active in adults and children who are at least 2 years old . It works by inhibiting DNA-dependent RNA polymerase activity in susceptible cells .
Molecular Structure Analysis
The crystal structure and molecular arrangement of Rifapentine have been determined using X-ray diffraction (XRD) method . It crystallizes in the monoclinic system with a space group P21 .
Physical And Chemical Properties Analysis
Rifapentine has been characterized through various techniques such as FTIR, NMR, XRD, MASS, UV VISIBLE . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Rifapentine is used in the treatment of tuberculosis. It has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages . It inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis .
Methods of Application or Experimental Procedures
In a study, solubilization of rifapentine with human serum albumin (HSA) was used to produce a water-miscible form consisting of a colloidal suspension of particles of size 538 ± 9 nm . Dilution of the suspension more than 20-fold led to dissociation of the aggregates formed during solubilization procedure, producing a transparent solution .
Results or Outcomes
Studies of the activity against the pathogen of tuberculosis, Mycobacterium tuberculosis H37Rv, in a model of acute infection in Balb/c mice showed that the water-miscible form of rifapentine given intravenously had high activity against mycobacteria, comparable with the activity of rifapentine substance, decreasing mycobacterial loadings in the parenchymatous organs from 10^6 – 10^7 to 10^2 – 10^3 cfu/organ .
Shortening the Treatment of Drug-Susceptible Tuberculosis
Specific Scientific Field
Summary of the Application
Rifapentine is being studied for its potential to shorten the treatment duration of drug-susceptible tuberculosis (DS-TB) .
Methods of Application or Experimental Procedures
The ORIENT trial is a multicenter, randomized controlled, open-label, phase II/III, non-inferiority trial involving DS-TB patients to evaluate the safety and efficacy of short-term regimens compared with the standardized six-month treatment regimen . In stage 1, corresponding to a phase II trial, a total of 400 patients are randomly divided into four arms, stratified by site and the presence of lung cavitation .
Results or Outcomes
The primary efficacy endpoint is the proportion of favorable outcomes at 78 weeks after the first dose for both two stages . This trial will contribute to the optimal dose of rifapentine in the Chinese population and suggest the feasibility of the short-course treatment regimen containing high-dose rifapentine and moxifloxacin for DS-TB .
Treatment of Latent Tuberculosis Infection (LTBI)
Specific Scientific Field
Summary of the Application
Rifapentine is a key component for the treatment of latent infection with Mycobacterium tuberculosis (LTBI) . It is the backbone of newer regimens that are shorter and easier to complete than the previous standard of care .
Methods of Application or Experimental Procedures
The 3-month combination of weekly rifapentine and isoniazid has overall similar effectiveness and safety profile, but higher treatment completion rates, compared to previously used regimens . More recently, an even shorter regimen consisting of daily rifapentine and isoniazid for 30 days has shown promising results for treatment of LTBI among people living with HIV .
Results or Outcomes
This regimen was approved in 2014 by the US FDA and is recommended in the latest World Health Organization (WHO) guidelines for the treatment of LTBI . It has also been endorsed as an alternative regimen for the prevention of tuberculosis by the WHO for HIV-negative individuals .
Treatment of Pulmonary Tuberculosis
Specific Scientific Field
Summary of the Application
Rifapentine, a synthetic derivative of rifampicin developed in 1965, has interesting pharmacological properties, including a long terminal half-life (13 h, compared to 2–3 h for rifampicin) and promising bactericidal activity against Mycobacterium tuberculosis . It was approved in 1998 by the US Food and Drug Administration (FDA) for the treatment of pulmonary tuberculosis .
Methods of Application or Experimental Procedures
A phase III multicenter, randomized, controlled clinical trial has shown a 4-month regimen including daily rifapentine and moxifloxacin to be non-inferior to the standard of care treatment for rifampicin-susceptible tuberculosis .
Results or Outcomes
These unprecedented results have been celebrated by the global scientific community, as they represent the first successful attempt at shortening tuberculosis treatment below 6 months .
Treatment of Drug-Resistant Tuberculosis
Specific Scientific Field
Summary of the Application
Rifapentine is being studied for its potential to treat drug-resistant tuberculosis . The use of higher and more frequent doses of rifapentine was shown to achieve higher cure rates with a satisfactory safety profile, even at doses up to 20 mg/kg/day .
Methods of Application or Experimental Procedures
In the ORIENT trial, a multicenter, randomized controlled, open-label, phase II/III, non-inferiority trial, investigational arms include 3 short-term regimens with rifapentine 10 mg/kg, 15 mg/kg, and 20 mg/kg . A combination of rifapentine, isoniazid, pyrazinamide, and moxifloxacin is administered for 17 or 26 weeks in rifapentine arms .
Results or Outcomes
The primary efficacy endpoint is the proportion of favorable outcomes at 78 weeks after the first dose for both two stages . This trial will contribute to the optimal dose of rifapentine in the Chinese population and suggest the feasibility of the short-course treatment regimen containing high-dose rifapentine and moxifloxacin for drug-resistant tuberculosis .
Treatment of Intracellular Bacterial Infections
Specific Scientific Field
Summary of the Application
Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages . It inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis .
Methods of Application or Experimental Procedures
Rifapentine binds to MTB’s DNA-dependent RNA even with low enzyme activity, as seen with dormant mycobacteria . Rifapentine accumulates in human granulomas with intracellular/extracellular ratios of 24:1 .
Results or Outcomes
This ratio of intracellular/extracellular penetration of rifapentine is about four to fivefold higher than that of rifampin . This suggests that rifapentine could be more effective in treating intracellular bacterial infections.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZCUPBHRAEYDL-GZAUEHORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041115 | |
| Record name | Rifapentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages. Rifapentine inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis. Rifapentine acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death. | |
| Record name | Rifapentine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rifapentine | |
CAS RN |
61379-65-5 | |
| Record name | Rifapentine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061379655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifapentine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rifapentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifapentine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAPENTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJM390A33U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



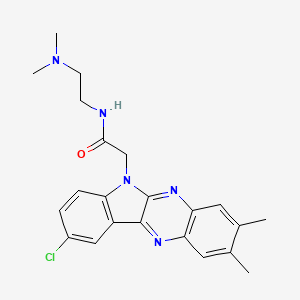
![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)


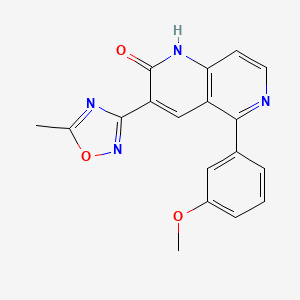
![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)
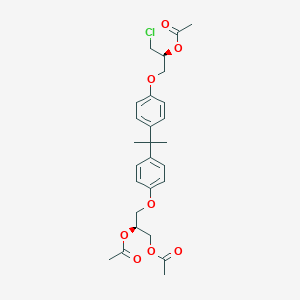
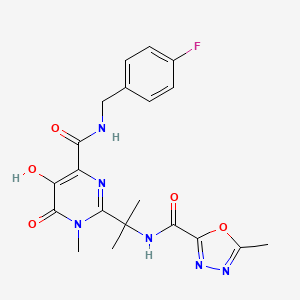



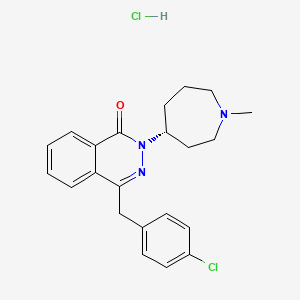
![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)